Structural Properties and Synthetic Utility of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride
Structural Properties and Synthetic Utility of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline Dihydrochloride
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Executive Summary
The compound 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride (Free base MW: 203.24 g/mol ; Dihydrochloride MW: 276.16 g/mol ) is a highly versatile, bifunctional building block widely utilized in the synthesis of targeted therapeutics, including kinase inhibitors, AMPA receptor antagonists, and antileishmanial agents[1][2][3]. By bridging an aniline moiety and an imidazole ring via a flexible ethoxy spacer, the molecule offers unique conformational dynamics and dual-reactivity profiles.
This technical guide provides an in-depth analysis of its structural properties, protonation states, spectroscopic signatures, and a self-validating synthetic protocol designed for high-yield recovery in drug discovery workflows.
Molecular Architecture & Physicochemical Profile
The structural integrity of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride relies on three distinct domains, each serving a specific pharmacophoric or synthetic purpose:
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The Aniline Moiety: Acts as a primary nucleophile for downstream coupling (e.g., amide bond formation or Buchwald-Hartwig aminations) and frequently serves as a hinge-binding motif in kinase inhibitors[4].
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The Ethoxy Spacer: Provides a ~3.5 Å flexible linkage. The O−CH2−CH2−N system balances steric separation with conformational adaptability.
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The Imidazole Ring: A potent hydrogen-bond acceptor/donor (depending on tautomeric/protonation state) and a well-known metal-coordinating group (e.g., targeting heme iron or zinc in metalloenzymes)[3].
The Role of the Dihydrochloride Salt
Isolating this compound as a dihydrochloride salt is a deliberate experimental choice. The free base is susceptible to air oxidation (typical of electron-rich anilines) and exhibits poor aqueous solubility. Treatment with hydrochloric acid protonates both the primary aniline nitrogen ( pKa≈4.6 ) and the basic imidazole nitrogen ( pKa≈7.0 ), yielding a highly stable, water-soluble crystalline solid[5].
Table 1: Quantitative Physicochemical Properties
| Property | Value (Dihydrochloride Salt) | Value (Free Base) |
| Molecular Formula | C11H15Cl2N3O | C11H13N3O |
| Molecular Weight | 276.16 g/mol | 203.24 g/mol |
| Hydrogen Bond Donors | 4 ( NH3+ , NH+ ) | 1 ( NH2 ) |
| Hydrogen Bond Acceptors | 2 (O, N) | 3 (O, N, N) |
| Rotatable Bonds | 4 | 4 |
| Topological Polar Surface Area | ~75.4 Ų (Protonated) | 53.1 Ų[6] |
Structural Domains Visualization
To conceptualize the functional segmentation of the molecule, the following diagram maps the distinct structural domains and their corresponding physicochemical roles.
Caption: Structural domains of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride.
Spectroscopic Characterization (NMR & MS)
Protonation drastically alters the electronic environment of the molecule. In the dihydrochloride state, the positive charges on the aniline and imidazole nitrogens exert a strong electron-withdrawing (deshielding) effect, shifting the adjacent protons downfield compared to the free base[4].
Table 2: Expected 1H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Proton Assignment | Multiplicity | Integration | Shift ( δ ppm) | Mechanistic Rationale for Shift |
| Imidazole H−2 | Singlet | 1H | ~9.10 - 9.30 | Highly deshielded by adjacent NH+ and N+ in the protonated imidazolium ring. |
| Aniline NH3+ | Broad Singlet | 3H | ~10.0 - 10.5 | Exchangeable protons; strongly downfield due to full protonation. |
| Imidazole H−4,H−5 | Multiplet | 2H | ~7.70 - 7.90 | Deshielded by the imidazolium resonance structure. |
| Aromatic (Aniline) | Doublets (AB system) | 4H | ~7.10 - 7.40 | The NH3+ group is electron-withdrawing, removing the typical shielding effect of a free NH2 . |
| Ethoxy N−CH2 | Triplet | 2H | ~4.60 | Deshielded by the adjacent positively charged imidazole nitrogen. |
| Ethoxy O−CH2 | Triplet | 2H | ~4.30 | Deshielded by the electronegative ether oxygen. |
Note: Mass Spectrometry (ESI-MS) of the salt will typically reveal the free base molecular ion [M+H]+ at m/z 204.1, as the non-covalent HCl is lost during ionization[4].
Self-Validating Experimental Protocol: Synthesis & Isolation
The following methodology details the synthesis of the dihydrochloride salt. The protocol is designed as a self-validating system: each step includes specific analytical checkpoints to ensure causality and reaction success before proceeding.
Step 1: Nucleophilic Aromatic Substitution ( SNAr )
Objective: Form the ether linkage by reacting 1-fluoro-4-nitrobenzene with 2-(1H-imidazol-1-yl)ethanol.
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Procedure: Dissolve 1.0 eq of 2-(1H-imidazol-1-yl)ethanol in anhydrous DMF. Add 1.5 eq of Potassium Carbonate ( K2CO3 ) and stir for 15 minutes. Add 1.1 eq of 1-fluoro-4-nitrobenzene. Heat to 80°C for 6 hours.
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Causality: K2CO3 is chosen as a mild base to deprotonate the primary alcohol without degrading the nitroarene. DMF provides a polar aprotic environment that accelerates the SNAr transition state.
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Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the fluoronitrobenzene spot and the appearance of a highly UV-active, lower- Rf spot confirms the formation of 1-(2-(4-nitrophenoxy)ethyl)-1H-imidazole.
Step 2: Catalytic Reduction of the Nitro Group
Objective: Convert the nitro intermediate to the free base aniline.
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Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Argon, then introduce H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.
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Causality: Catalytic hydrogenation is preferred over metal/acid reductions (like Fe/HCl) to prevent premature, uncontrolled salt formation and to avoid heavy metal contamination, which is critical for downstream biological assays[3].
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Validation: Filter through Celite to remove Pd/C. ESI-MS of the filtrate must show a base peak at m/z 204.1 [M+H]+ , confirming complete reduction.
Step 3: Dihydrochloride Salt Formation
Objective: Trap the free base as a stable, highly soluble dihydrochloride salt.
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Procedure: Concentrate the methanolic filtrate and redissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric excess of 2M HCl in diethyl ether) at 0°C.
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Causality: Anhydrous conditions are critical. If aqueous HCl is used, the resulting product will form a sticky hydrate. Anhydrous ether forces the immediate precipitation of the dihydrochloride salt due to its insolubility in non-polar solvents.
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Validation: Collect the precipitate via vacuum filtration. The melting point should be sharp, and the 1H NMR must show the disappearance of the sharp NH2 singlet (~5.0 ppm) and the appearance of a broad NH3+ peak (>10.0 ppm).
Caption: Step-by-step synthetic workflow for the dihydrochloride salt.
Applications in Drug Discovery
The structural properties of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline make it a privileged scaffold in medicinal chemistry:
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Kinase Inhibitors: The aniline group is frequently utilized to form amide or urea linkages that interact with the hinge region of kinases (e.g., EGFR), while the ethoxy-imidazole tail extends into the solvent-exposed region to improve pharmacokinetic properties[4].
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AMPA Receptor Antagonists: Derivatives of this scaffold have been synthesized to probe structure-activity relationships in neurological targets, where the imidazole ring acts as a critical hydrogen bond acceptor[2].
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Antiparasitic Agents: In the development of antileishmanial drugs, arylimidamide-azole hybrids utilizing this specific phenoxyalkyl linker have demonstrated potent intracellular activity against Leishmania donovani[3].
Sources
- 1. 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline | C11H13N3O | CID 13569203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-[2-(1h-Benzo[d]imidazol-1-yl)ethoxy]aniline | C15H15N3O | CID 43365713 - PubChem [pubchem.ncbi.nlm.nih.gov]
